molecular formula C20H16Cl3F3N4O2 B3037253 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone CAS No. 477848-50-3

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B3037253
CAS No.: 477848-50-3
M. Wt: 507.7 g/mol
InChI Key: MKKARSMKFKMISE-UHFFFAOYSA-N
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Description

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a useful research compound. Its molecular formula is C20H16Cl3F3N4O2 and its molecular weight is 507.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This means that it can selectively inhibit bacterial PPTases without affecting human cells.

Biochemical Pathways

The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, including the production of certain metabolites. When PPTases are inhibited, the production of these metabolites is attenuated .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied .

Result of Action

The result of the compound’s action is the thwarting of bacterial growth . By inhibiting PPTases and attenuating secondary metabolism, the compound disrupts essential processes in bacterial cells, leading to inhibited growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For example, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound . Therefore, the compound’s action can be affected by the specific characteristics of the bacterial species and the environment in which it is applied.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3F3N4O2/c21-12-2-1-3-13(22)17(12)15-9-16(32-28-15)19(31)30-6-4-29(5-7-30)18-14(23)8-11(10-27-18)20(24,25)26/h1-3,8,10,16H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKARSMKFKMISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC(=NO3)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105524
Record name [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477848-50-3
Record name [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477848-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

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